H-Cit-AMC
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cit-AMC involves the coupling of citrulline with 7-amino-4-methylcoumarin. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
Chemical Reactions Analysis
Types of Reactions
H-Cit-AMC primarily undergoes hydrolysis reactions catalyzed by cysteine proteases. These enzymes cleave the amide bond between citrulline and 7-amino-4-methylcoumarin, releasing the fluorescent molecule .
Common Reagents and Conditions
Reagents: Cysteine proteases such as aleurain and bleomycin hydrolase.
Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature to mimic biological conditions
Major Products
The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and is used as a reporter molecule in various biochemical assays .
Scientific Research Applications
H-Cit-AMC is widely used in scientific research due to its role as a substrate for cysteine proteases. Its applications include:
Biochemistry: Used to study the activity and specificity of cysteine proteases by monitoring the release of fluorescent 7-amino-4-methylcoumarin
Medicine: Employed in the development of diagnostic assays for diseases involving cysteine proteases, such as certain cancers and inflammatory conditions
Industry: Utilized in the production of fluorescent probes for various biochemical assays
Mechanism of Action
H-Cit-AMC exerts its effects through its interaction with cysteine proteases. The compound is cleaved by these enzymes, releasing 7-amino-4-methylcoumarin. The fluorescence of the released molecule can be measured to quantify the activity of the protease. This mechanism is used in various assays to study enzyme kinetics and inhibitor screening .
Comparison with Similar Compounds
Similar Compounds
H-Orn-AMC: Similar to H-Cit-AMC but contains ornithine instead of citrulline.
H-Arg-AMC: Contains arginine instead of citrulline.
Uniqueness
This compound is unique due to its specific interaction with cysteine proteases and the release of a highly fluorescent molecule upon cleavage. This property makes it particularly useful in biochemical assays where sensitivity and specificity are crucial .
Properties
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQBHXDILQZJPU-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426781 | |
Record name | AmbotzHAA7650 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93753-78-7 | |
Record name | AmbotzHAA7650 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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